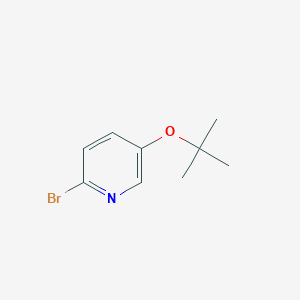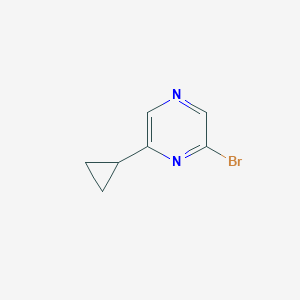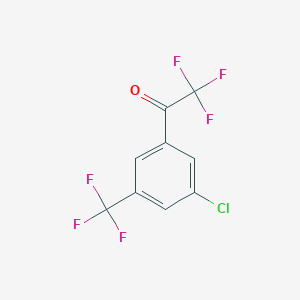
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
説明
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a chemical compound that features a trifluoromethyl group and a chloro substituent on a phenyl ring, which is further connected to a trifluoroethanone moiety. This structure is indicative of a compound that could be used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers, due to the presence of reactive functional groups that allow for further chemical modifications.
Synthesis Analysis
The synthesis of related trifluoromethyl-containing compounds has been demonstrated in the literature. For instance, 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates have been shown to react with 3-alkoxyphenols to yield urethanes, which can undergo cyclization to form benzo[e][1,3]oxazin-4-ones . Another study describes the synthesis of aminothiazole derivatives starting from p-chloroaniline and ethyl trifluoroacetate, leading to various substituted phenyl-trifluoroethanone compounds . These methods highlight the reactivity of the trifluoroethanone group and its utility in constructing complex molecules.
Molecular Structure Analysis
While the specific molecular structure of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is not detailed in the provided papers, the structural features of similar compounds suggest that the trifluoromethyl and chloro substituents would significantly influence the electronic properties of the molecule. The trifluoromethyl group is known to be electron-withdrawing, which could affect the reactivity of the adjacent carbonyl group, potentially making it more electrophilic .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone can be inferred from the synthesis of related molecules. For example, the formation of urethanes and subsequent cyclization to oxazinones indicates that the carbonyl group in the trifluoroethanone moiety can participate in nucleophilic addition reactions. The presence of the chloro and trifluoromethyl groups on the phenyl ring could also influence the reactivity through electronic effects, potentially directing further substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone can be speculated based on the properties of structurally related compounds. For instance, fluorinated polyimides derived from similar monomers exhibit good solubility in polar organic solvents and have high thermal stability . The presence of the trifluoromethyl groups is likely to increase the lipophilicity of the molecule and could also affect its boiling point and density. The chloro substituent may further contribute to the compound's reactivity and its interaction with other chemical entities.
科学的研究の応用
Antibacterial and Antifungal Applications
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has been utilized in the synthesis of compounds showing significant antibacterial and antifungal activities. Derivatives such as N-(4-chloro-2-trifluoroacetyl phenyl) - aminothiazole derivatives have been synthesized and tested against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans, demonstrating very good antibacterial and antifungal activity (Sujatha, Shilpa, & Gani, 2019).
Material Science and Polymer Research
This compound is also significant in material science, particularly in the development of novel polymers. For instance, it has been used in the synthesis of novel fluorinated polyimides with exceptional solubility, thermal stability, and mechanical properties. These polymers demonstrate potential applications in various industries due to their low dielectric constants and high optical transparency (Yin et al., 2005).
Alzheimer’s Disease Treatment Research
In medical research, particularly for Alzheimer’s disease, derivatives of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone, like Zifrosilone, have been investigated as cholinesterase inhibitors. Research into the synthesis process and optimization for these compounds is ongoing, indicating their potential application in treating neurodegenerative diseases (Wolf, 2008).
Development of Fluorinated Aromatic Compounds
Additionally, this compound plays a role in the synthesis of various fluorinated aromatic compounds. These compounds have diverse applications, including in the field of medicinal chemistry, where they are investigated for inhibiting specific gene expressions, such as in cancer research (Palanki et al., 2000).
Chemical Synthesis and Catalysis
The compound is also involved in catalytic activities and chemical synthesis processes. For example, it has been used in Baeyer-Villiger reactions with aqueous hydrogen peroxide, demonstrating its utility in organic synthesis and potential industrial applications (ten Brink et al., 2001).
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHAJQJWTSUTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696901 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | |
CAS RN |
1125812-58-9 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125812-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1125812589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.236.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



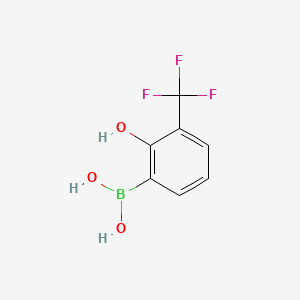
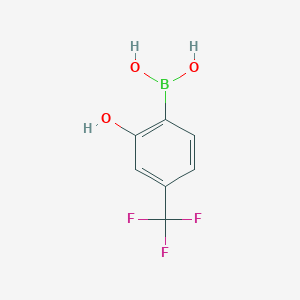
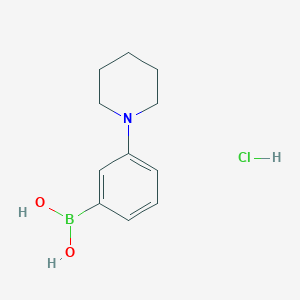
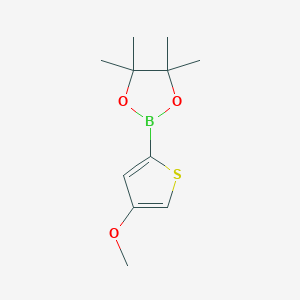
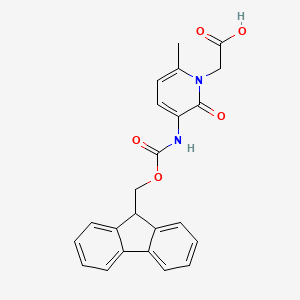
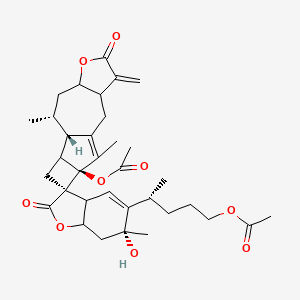
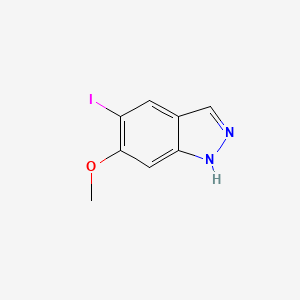
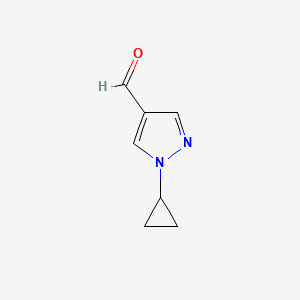
![(2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3026734.png)
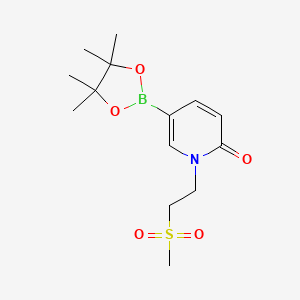
![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
